2-Iodo-2-methylbutane

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62081. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

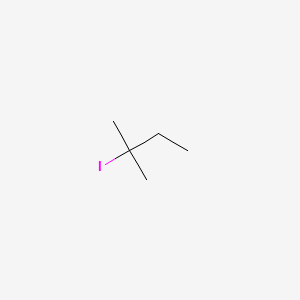

Structure

3D Structure

属性

IUPAC Name |

2-iodo-2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11I/c1-4-5(2,3)6/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWRZTQFWFPLHHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074720 | |

| Record name | Butane, 2-iodo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-38-7 | |

| Record name | 2-Iodo-2-methylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-2-methylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 2-iodo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodo-2-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Iodo-2-methylbutane: Chemical Properties and Structure

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of 2-iodo-2-methylbutane (tert-amyl iodide), tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document collates critical data, outlines detailed experimental protocols, and presents logical relationships through standardized visualizations to facilitate advanced research and application.

Chemical Structure and Identification

This compound is a tertiary haloalkane. The central carbon atom is bonded to an iodine atom, an ethyl group, and two methyl groups. This substitution pattern is critical to its chemical reactivity, particularly its propensity to undergo S(_N)1 reactions due to the stability of the resulting tertiary carbocation.

The molecular geometry around the central, sp³-hybridized carbon atom is approximately tetrahedral. Due to steric hindrance and the large size of the iodine atom, deviations from the ideal bond angle of 109.5° are expected. Precise bond angles and lengths would require determination via techniques such as X-ray crystallography or computational modeling.

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | tert-Amyl iodide, tert-Pentyl iodide[1] |

| CAS Number | 594-38-7[1][2] |

| Molecular Formula | C₅H₁₁I[1][2] |

| SMILES | CCC(C)(C)I[1] |

| InChIKey | NWRZTQFWFPLHHX-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

This compound is a colorless liquid with limited solubility in water.[3] Its physical properties are summarized in the table below, providing essential data for its handling, storage, and use in experimental setups.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 198.05 g/mol [1] |

| Density | ~1.524 g/cm³ |

| Boiling Point | ~126.2 °C at 760 mmHg |

| Melting Point | ~-85.6 °C (estimate) |

| Flash Point | 24.8 °C |

| Vapor Pressure | 14.2 mmHg at 25°C |

| Refractive Index | ~1.4955 |

| LogP (Octanol/Water Partition Coefficient) | ~3.2 |

Reactivity and Signaling Pathways

The primary reaction pathway for this compound is the S(_N)1 (unimolecular nucleophilic substitution) reaction. This is attributed to the stability of the tertiary carbocation intermediate formed upon the departure of the iodide leaving group. The rate of this reaction is dependent solely on the concentration of the alkyl halide.

Currently, this compound is not known to be involved in any specific biological signaling pathways and is primarily used as a reagent in organic synthesis.

S(_N)1 Nucleophilic Substitution Reaction

The reaction with a nucleophile, such as hydroxide (B78521) ion, proceeds in a two-step mechanism:

-

Formation of a carbocation: The carbon-iodine bond breaks heterolytically, with the iodide ion acting as a good leaving group. This is the slow, rate-determining step.

-

Nucleophilic attack: The nucleophile attacks the planar tertiary carbocation. This can occur from either face, leading to a racemic or nearly racemic mixture if the carbon were chiral.

Caption: S(_N)1 reaction mechanism of this compound with a hydroxide ion.

Experimental Protocols

Synthesis of this compound via S(_N)1 Reaction

This protocol is adapted from the synthesis of 2-chloro-2-methylbutane (B165293) from 2-methyl-2-butanol, a comparable S(_N)1 reaction. Concentrated hydriodic acid would be used in place of hydrochloric acid.

Materials:

-

2-methyl-2-butanol (tert-amyl alcohol)

-

Concentrated hydriodic acid (HI)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Separatory funnel, Erlenmeyer flasks, distillation apparatus

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, combine 10 mL of 2-methyl-2-butanol and 25 mL of cold, concentrated hydriodic acid in a 125 mL separatory funnel.

-

Reaction: Swirl the mixture gently for approximately 1 minute. Stopper the funnel, invert it, and immediately vent to release pressure. Shake the funnel for 5-10 minutes, venting periodically.

-

Phase Separation: Allow the mixture to stand until two distinct layers form. The upper layer is the organic product, and the lower is the aqueous layer.

-

Washing:

-

Drain the lower aqueous layer.

-

Wash the organic layer with 10 mL of cold water. Separate and discard the aqueous layer.

-

Slowly add 10 mL of saturated sodium bicarbonate solution to neutralize excess acid. Swirl gently until effervescence ceases, then stopper and shake, venting frequently. Separate and discard the aqueous layer.

-

Wash the organic layer with 10 mL of saturated sodium chloride solution to remove residual water. Separate and discard the aqueous layer.

-

-

Drying: Transfer the organic layer to a clean Erlenmeyer flask and add a small amount of anhydrous sodium sulfate. Swirl until the liquid is clear, indicating it is dry.

-

Purification: Decant the dried product into a distillation apparatus. Perform a simple distillation, collecting the fraction that boils at approximately 125-127 °C.

Caption: Experimental workflow for the synthesis and purification of this compound.

Analytical Characterization

General Procedure for Spectroscopic Analysis:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For IR analysis, a neat liquid sample can be used between salt plates. For GC-MS, a dilute solution in a volatile solvent like dichloromethane (B109758) or hexane (B92381) is appropriate.

-

Data Acquisition: Acquire the spectra using standard parameters on the respective instruments (NMR, FT-IR, GC-MS).

-

Data Analysis: Process the acquired data to identify chemical shifts, coupling constants, vibrational frequencies, and mass-to-charge ratios of fragments.

Spectroscopic Data and Interpretation

While a dedicated spectrum for this compound is not publicly available in detail, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.9 - 2.1 | Quartet | 2H | -CH₂- |

| ~1.7 - 1.9 | Singlet | 6H | -C(I)(CH₃)₂ |

| ~1.0 - 1.2 | Triplet | 3H | -CH₂-CH₃ |

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type |

| ~40 - 50 | Quaternary Carbon (-C-I) |

| ~35 - 45 | Methylene Carbon (-CH₂-) |

| ~30 - 40 | Methyl Carbons (-C(I)(CH₃)₂) |

| ~10 - 15 | Methyl Carbon (-CH₂-CH₃) |

Table 5: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2975 - 2850 | C-H stretch (sp³) |

| 1470 - 1365 | C-H bend (alkyl) |

| ~1250 | C-C skeletal vibrations |

| 600 - 500 | C-I stretch |

Mass Spectrometry Fragmentation: Upon electron ionization, the molecular ion peak (M⁺) at m/z = 198 would be expected. A prominent peak would likely be observed at m/z = 71, corresponding to the stable tertiary carbocation [C₅H₁₁]⁺ formed by the loss of the iodine radical. Another significant peak would be at m/z = 127, corresponding to the iodine cation [I]⁺.

References

A Comprehensive Technical Guide to 2-Iodo-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-iodo-2-methylbutane, also known as tert-amyl iodide, a valuable reagent in organic synthesis. This document covers its chemical identity, physical and spectral properties, a detailed experimental protocol for its synthesis, and its key applications.

Chemical Identity and Synonyms

This compound is a tertiary alkyl iodide. Its unique structure makes it a useful intermediate in various organic transformations.

CAS Number: 594-38-7[1]

Synonyms:

-

tert-Amyl iodide[1]

-

2-Methyl-2-iodobutane[1]

-

Butane, 2-iodo-2-methyl-[1]

-

tert-Pentyl iodide

-

Amyl iodide, tertiary

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C5H11I | [1] |

| Molecular Weight | 198.05 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 126.2 °C at 760 mmHg | |

| Density | 1.524 g/cm³ | |

| Refractive Index | 1.498 | |

| Solubility | Limited solubility in water | [2] |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is relatively simple due to the high symmetry of the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.95 | Singlet | 9H | (CH₃)₃C- |

Note: The exact chemical shift can vary slightly depending on the solvent used.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~43.4 | C H₃ |

| ~40.4 | -C -I |

Mass Spectrometry

The mass spectrum of this compound shows a characteristic fragmentation pattern. The molecular ion peak is often weak due to the facile cleavage of the C-I bond.[2]

| m/z | Ion | Comments |

| 184 | [C₅H₁₁I]⁺ | Molecular Ion (M⁺), often weak.[2] |

| 127 | [I]⁺ | Iodine cation, a characteristic peak for iodo-compounds.[2] |

| 57 | [C₄H₉]⁺ | tert-Butyl cation, often the base peak due to its stability.[2] |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration |

| ~2975-2845 | C-H stretching (alkane) |

| ~1470-1365 | C-H bending (alkane) |

| ~1255-1200 | C-C skeletal vibrations of the tertiary alkyl group |

| ~600-500 | C-I stretching |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound from 2-methyl-2-butanol (B152257) is a classic example of an SN1 reaction.[3] The tertiary alcohol is protonated by a strong acid, which then leaves as a water molecule to form a stable tertiary carbocation. This carbocation is then attacked by the iodide nucleophile.

Materials and Reagents

-

2-Methyl-2-butanol (tert-amyl alcohol)

-

Concentrated Hydroiodic Acid (HI) or a mixture of Potassium Iodide (KI) and a strong acid like Phosphoric Acid (H₃PO₄)

-

5% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (B86663) (MgSO₄)

-

Separatory funnel

-

Round-bottom flask

-

Distillation apparatus

Reaction Procedure

-

Reaction Setup: In a separatory funnel, combine 10 mL of 2-methyl-2-butanol with 25 mL of concentrated hydroiodic acid.

-

Reaction: Gently swirl the mixture for a few minutes. Then, stopper the funnel and shake for approximately 5-10 minutes, venting frequently to release any pressure buildup. The reaction is typically rapid at room temperature.

-

Phase Separation: Allow the mixture to stand until two distinct layers form. The upper layer is the organic product (this compound), and the lower layer is the aqueous phase.

-

Work-up:

-

Carefully separate and discard the lower aqueous layer.

-

Wash the organic layer with 20 mL of 5% sodium bicarbonate solution to neutralize any remaining acid. Swirl gently at first to avoid excessive gas evolution, then stopper and shake, venting frequently. Discard the aqueous layer.

-

Wash the organic layer with 20 mL of saturated sodium chloride solution (brine) to help remove any dissolved water. Discard the aqueous layer.

-

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous calcium chloride or magnesium sulfate to remove residual water. Swirl the flask and let it stand for 10-15 minutes.

-

Purification: Decant or filter the dried product into a round-bottom flask. Purify the this compound by simple distillation, collecting the fraction that boils around 126 °C.

Visualizations

SN1 Reaction Mechanism

The following diagram illustrates the SN1 mechanism for the synthesis of this compound from 2-methyl-2-butanol.

Caption: SN1 reaction mechanism for the synthesis of this compound.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. 1-IODO-2-METHYLBUTANE(616-14-8) 1H NMR spectrum [chemicalbook.com]

- 2. mass spectrum of 2-iodo-2-methylpropane (CH3)3CI fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

Synthesis of 2-Iodo-2-methylbutane from 2-methyl-2-butanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-iodo-2-methylbutane from 2-methyl-2-butanol (B152257). The core of this process lies in a nucleophilic substitution reaction, specifically an S"N"1 pathway, which is characteristic of tertiary alcohols. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and relevant quantitative data to support researchers and professionals in the field of drug development and organic synthesis.

Reaction Overview and Mechanism

The conversion of 2-methyl-2-butanol, a tertiary alcohol, to this compound (also known as tert-amyl iodide) is achieved through an S"N"1 (Substitution Nucleophilic Unimolecular) reaction with hydrogen iodide (HI). The reaction proceeds in a stepwise manner, initiated by the protonation of the hydroxyl group, which transforms it into a good leaving group (water). The subsequent departure of the water molecule results in the formation of a stable tertiary carbocation. Finally, the nucleophilic iodide ion attacks the carbocation to yield the desired product.

The overall reaction is as follows:

(CH₃)₂C(OH)CH₂CH₃ + HI → (CH₃)₂C(I)CH₂CH₃ + H₂O

The reaction is favored due to the stability of the tertiary carbocation intermediate.

Reaction Pathway Diagram

Caption: S"N"1 reaction mechanism for the synthesis of this compound.

Quantitative Data

The following tables summarize the key physical and chemical properties of the reactant and the product.

Table 1: Physical and Chemical Properties of 2-methyl-2-butanol

| Property | Value |

| Molecular Formula | C₅H₁₂O |

| Molecular Weight | 88.15 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 102 °C |

| Density | 0.805 g/mL at 25 °C |

| Refractive Index | 1.405 at 20 °C |

| Solubility in Water | Slightly soluble |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₁I |

| Molecular Weight | 198.05 g/mol |

| Appearance | Colorless to light-yellow liquid |

| Boiling Point | 126-128 °C |

| Density | 1.524 g/cm³ |

| Refractive Index | 1.4955 at 20 °C |

| Solubility in Water | Insoluble |

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of this compound from 2-methyl-2-butanol.

Materials and Reagents:

-

2-methyl-2-butanol (tert-amyl alcohol)

-

Hydriodic acid (HI), 48% aqueous solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

5% Sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Diethyl ether

-

Round-bottom flask

-

Separatory funnel

-

Reflux condenser

-

Distillation apparatus

-

Ice bath

-

Magnetic stirrer and stir bar

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis of this compound.

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, place 17.6 g (0.2 mol) of 2-methyl-2-butanol. Cool the flask in an ice bath.

-

Addition of Acid: Slowly add 40 mL of 48% hydriodic acid to the cooled and stirring alcohol.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 2 hours. The reaction mixture will separate into two layers.

-

Work-up: After the reflux period, allow the mixture to cool to room temperature. Transfer the contents of the flask to a 250 mL separatory funnel.

-

Extraction: Add 50 mL of diethyl ether to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate. The lower aqueous layer should be drained and discarded.

-

Washing: Wash the organic layer sequentially with:

-

50 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.

-

50 mL of saturated sodium chloride solution (brine) to remove any dissolved water. After each wash, drain and discard the aqueous layer.

-

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate for 15-20 minutes.

-

Purification: Decant the dried organic solution into a clean, dry round-bottom flask. Remove the diethyl ether using a rotary evaporator. The crude this compound can be purified by fractional distillation. Collect the fraction boiling between 126-128 °C.

-

Characterization: The identity and purity of the final product can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Safety Precautions

-

Hydrogen Iodide: Hydriodic acid is a strong and corrosive acid. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Diethyl Ether: Diethyl ether is highly flammable. Ensure there are no open flames or spark sources in the vicinity during its use.

-

Pressure Build-up: When using a separatory funnel, be sure to vent it frequently to prevent pressure build-up, especially during the initial washes.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the described protocol based on their specific laboratory conditions and available resources, while always prioritizing safety.

An In-depth Technical Guide to the Physical Properties of tert-Amyl Iodide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core physical properties of tert-amyl iodide (2-iodo-2-methylbutane). The document presents quantitative data in a structured format, details relevant experimental protocols for property determination, and includes visualizations to illustrate experimental workflows. This guide is intended to serve as a foundational resource for professionals engaged in research and development activities involving this compound.

Core Physical Properties

Tert-amyl iodide, also known as this compound, is a tertiary alkyl halide. Its physical characteristics are crucial for its application in chemical synthesis and various experimental settings. The key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁I | [1] |

| Molecular Weight | 198.05 g/mol | [1] |

| Appearance | Colorless to light orange liquid | [2] |

| Density | 1.479 g/mL | [1] |

| Boiling Point | 128 °C | [1] |

| Melting Point | -85.6 °C (estimate) | |

| Refractive Index (n20/D) | 1.4955 | |

| Solubility | Miscible with ethanol (B145695) and ether.[2] Insoluble in water.[3] |

Experimental Protocols for Property Determination

The following sections detail the methodologies for determining the key physical properties of tert-amyl iodide.

The density of a liquid can be determined by accurately measuring the mass of a known volume.[4][5]

Apparatus:

-

Pycnometer (or a graduated cylinder for less precision)

-

Analytical balance

-

Thermometer

-

Constant temperature bath

Procedure:

-

Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and dry it completely.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

-

Filling: Fill the pycnometer with tert-amyl iodide, ensuring no air bubbles are trapped. Place the stopper, allowing excess liquid to be expelled through the capillary.

-

Equilibration: Place the filled pycnometer in a constant temperature bath (e.g., 20°C or 25°C) until it reaches thermal equilibrium.

-

Mass of Filled Pycnometer: Carefully wipe the outside of the pycnometer dry and weigh it. Record the mass (m₂).

-

Volume Determination: Repeat the procedure using a reference liquid of known density at the same temperature (e.g., distilled water) to determine the exact volume of the pycnometer (V).

-

Calculation: The density (ρ) of tert-amyl iodide is calculated using the formula: ρ = (m₂ - m₁) / V

The Thiele tube method is a convenient and accurate technique for determining the boiling point of a small liquid sample.[6][7]

Apparatus:

-

Thiele tube

-

Mineral oil

-

Thermometer

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or other heat source

Procedure:

-

Sample Preparation: Add a small amount (a few milliliters) of tert-amyl iodide to the small test tube.

-

Capillary Tube Insertion: Place the capillary tube into the test tube with the open end submerged in the liquid.[7]

-

Assembly: Attach the test tube to the thermometer and place the assembly in the Thiele tube, ensuring the sample is level with the thermometer bulb.

-

Heating: Gently heat the side arm of the Thiele tube with a small flame.[6] As the temperature rises, air trapped in the capillary tube will be expelled.

-

Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[6]

-

Temperature Reading: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[6]

-

Record Pressure: Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

The refractive index is a measure of how light propagates through a substance and is a characteristic physical property. It can be determined using an Abbe refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper

-

Ethanol or other suitable solvent

-

Lens paper

Procedure:

-

Calibration and Cleaning: Calibrate the refractometer using a standard of known refractive index. Clean the prism surfaces with a soft lens paper and a suitable solvent (e.g., ethanol).

-

Temperature Control: Connect the refractometer to the constant temperature water circulator set to the desired temperature (e.g., 20°C).

-

Sample Application: Place a few drops of tert-amyl iodide onto the lower prism using a clean dropper.

-

Measurement: Close the prisms and adjust the light source. Look through the eyepiece and turn the adjustment knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value from the scale.

-

Cleaning: Clean the prisms thoroughly after the measurement.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the boiling point of tert-amyl iodide using the Thiele tube method.

Caption: Workflow for Boiling Point Determination via Thiele Tube.

References

- 1. tert-amyl iodide [stenutz.eu]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 5. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: Physicochemical Properties of 2-Iodo-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core physicochemical properties of 2-Iodo-2-methylbutane, a key reagent in organic synthesis. The data presented is curated from verified chemical databases to ensure accuracy for research and development applications.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value |

| Chemical Formula | C₅H₁₁I[1][2][3] |

| Molecular Weight | 198.05 g/mol [2][4][5][6] |

| Exact Mass | 198.0453 g/mol [3] |

| CAS Registry Number | 594-38-7[1][3] |

| Density | 1.4937 g/cm³ at 20 °C[1] |

| Boiling Point | 124.5 °C[1] |

| Melting Point | -85.6 °C (estimate)[1][5] |

| Refractive Index | 1.498[1] |

Structural and Identifier Information

A clear understanding of the molecule's structure and its various identifiers is crucial for accurate documentation and database searches.

References

Spectroscopic Profile of 2-Iodo-2-methylbutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Iodo-2-methylbutane (tert-amyl iodide), a key organohalogen compound. The information presented herein is essential for its identification, characterization, and application in synthetic chemistry and drug development. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: tert-Amyl iodide, Butane, 2-iodo-2-methyl-

-

CAS Number: 594-38-7[1]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the predicted ¹H and ¹³C NMR data are presented below. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.8 - 2.0 | Quartet | 2H | -CH₂- |

| ~1.7 - 1.9 | Singlet | 6H | 2 x -CH₃ (on C-I) |

| ~0.9 - 1.1 | Triplet | 3H | -CH₃ (of ethyl) |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~40 - 50 | Quaternary | -C-I |

| ~35 - 45 | Methylene | -CH₂- |

| ~30 - 40 | Methyl | 2 x -CH₃ (on C-I) |

| ~8 - 15 | Methyl | -CH₃ (of ethyl) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected IR absorption bands for this compound are listed below, based on characteristic frequencies for alkyl halides.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| 2975 - 2845 | Strong | C-H stretch (alkane) |

| 1470 - 1365 | Medium | C-H bend (alkane) |

| 600 - 500 | Strong | C-I stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected major fragments for this compound upon electron ionization are detailed below.

Table 4: Major Mass Spectrometry Fragments for this compound

| m/z Ratio | Proposed Fragment Ion | Significance |

| 198 | [C₅H₁₁I]⁺ | Molecular Ion (M⁺) |

| 127 | [I]⁺ | Iodine cation |

| 71 | [C₅H₁₁]⁺ (tert-amyl cation) | Loss of Iodine radical |

| 43 | [C₃H₇]⁺ (isopropyl cation) | Fragmentation of the alkyl chain |

| 29 | [C₂H₅]⁺ (ethyl cation) | Fragmentation of the alkyl chain |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for liquid alkyl halides like this compound.

NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃).

-

Internal Standard: A small quantity of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

IR Spectroscopy

-

Sample Preparation (Liquid Film): A drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr) to create a thin liquid film.

-

Data Acquisition: The salt plates are mounted in the sample holder of an FTIR spectrometer. The spectrum is recorded by passing a beam of infrared radiation through the sample. A background spectrum of the clean salt plates is typically recorded first and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

GC Separation: A small volume of the solution is injected into the gas chromatograph, where the compound is vaporized and separated from any impurities on a capillary column.

-

MS Analysis: As the this compound elutes from the GC column, it enters the mass spectrometer.

-

Ionization: The molecules are ionized, typically by electron impact (EI), which causes fragmentation.

-

Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of an unknown compound, culminating in the characterization of this compound.

Caption: Workflow for the spectroscopic identification of this compound.

References

A Technical Guide to the Solubility of 2-Iodo-2-methylbutane in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of 2-iodo-2-methylbutane, a tertiary alkyl halide. While specific quantitative solubility data is not extensively documented in publicly available literature, this guide offers a detailed experimental protocol for its determination, enabling researchers and drug development professionals to generate precise solubility profiles for their specific applications.

Introduction to this compound

This compound, also known as tert-amyl iodide, is a halogenated alkane with the chemical formula C5H11I.[1][2] Its structure consists of a central carbon atom bonded to an iodine atom, two methyl groups, and an ethyl group.[3] This tertiary alkyl halide is a colorless liquid with a distinctive odor and is utilized as an alkylating agent in organic synthesis.[3] Understanding its solubility in various organic solvents is crucial for its application in chemical reactions and formulation development.

General Solubility of Alkyl Halides

Alkyl halides, including this compound, generally exhibit good solubility in common organic solvents.[4][5] This is attributed to the principle of "like dissolves like," where the intermolecular forces of the alkyl halide are comparable to those of many organic solvents.[4][6] The primary intermolecular forces in this compound are van der Waals dispersion forces. While the carbon-iodine bond has some polarity, the overall molecule is largely non-polar. Consequently, it is expected to be miscible with non-polar solvents and show significant solubility in moderately polar solvents. Conversely, its solubility in highly polar solvents like water is limited.[3][4]

Quantitative Solubility Data

A thorough review of scientific literature did not yield a comprehensive dataset of quantitative solubility values for this compound in a range of organic solvents. Therefore, the following table is provided as a template for researchers to record their experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Hexane | ||||

| Toluene | ||||

| Diethyl Ether | ||||

| Chloroform | ||||

| Ethyl Acetate | ||||

| Acetone | ||||

| Ethanol | ||||

| Methanol | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| N,N-Dimethylformamide (DMF) |

Experimental Protocol for Solubility Determination

The following protocol details a reliable method for determining the solubility of this compound in various organic solvents.

4.1. Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled water bath or heating block

-

Calibrated thermometer

-

Vortex mixer

-

Centrifuge

-

Glass vials with screw caps

-

Calibrated pipettes and syringes

-

Gas chromatograph (GC) or other suitable analytical instrument

4.2. Procedure

-

Solvent Preparation: Add a precise volume (e.g., 5.00 mL) of the chosen organic solvent to a series of glass vials.

-

Temperature Equilibration: Place the vials in a thermostatically controlled water bath set to the desired experimental temperature. Allow the solvent to equilibrate for at least 30 minutes.

-

Solute Addition: Add a small, accurately weighed amount of this compound to each vial.

-

Saturation: Securely cap the vials and vortex them for 2-3 minutes to facilitate dissolution. Place the vials back in the water bath and allow them to equilibrate. Repeat the vortexing at regular intervals (e.g., every 30 minutes) for a period of at least 24 hours to ensure saturation is reached. The presence of undissolved solute at the bottom of the vial indicates a saturated solution.

-

Phase Separation: After the equilibration period, centrifuge the vials at a high speed to sediment any undissolved solid.

-

Sample Extraction: Carefully extract a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette or syringe to avoid precipitation due to temperature changes.

-

Quantification: Dilute the extracted sample with a suitable solvent and analyze the concentration of this compound using a calibrated analytical method, such as gas chromatography.

-

Data Calculation: Calculate the solubility in g/100 mL and mol/L based on the determined concentration and the volume of the solvent.

4.3. Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

This compound is harmful if swallowed.[2] Handle with care and avoid inhalation or skin contact.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding and a practical framework for investigating the solubility of this compound. By following the detailed experimental protocol, researchers can generate the specific quantitative data required for their research and development endeavors.

References

Stability and Storage of 2-Iodo-2-methylbutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for 2-Iodo-2-methylbutane (tert-amyl iodide), a key reagent in organic synthesis. Understanding the stability profile of this compound is critical for ensuring experimental reproducibility, maintaining reagent purity, and ensuring laboratory safety.

Core Concepts of Stability

This compound is a tertiary alkyl iodide, and its stability is primarily influenced by the inherent weakness of the carbon-iodine (C-I) bond. This bond is susceptible to cleavage under various conditions, leading to the degradation of the compound. The principal factors affecting its stability are exposure to light, air (oxygen), elevated temperatures, and contact with incompatible materials such as strong bases and oxidizing agents.

The primary degradation pathway involves the homolytic cleavage of the C-I bond, particularly upon exposure to light (photolysis), which generates a tertiary amyl radical and an iodine radical. The iodine radicals can then combine to form molecular iodine (I₂), resulting in a characteristic yellow or brown discoloration of the otherwise colorless liquid. The presence of oxygen can further promote radical-mediated decomposition pathways.

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C₅H₁₁I |

| Molecular Weight | 198.05 g/mol |

| Appearance | Colorless liquid, may become yellow or brown upon storage |

| Boiling Point | 126.2 °C at 760 mmHg[1] |

| Melting Point | -85.6 °C (estimate)[2] |

| Density | 1.524 g/cm³[1] |

| Flash Point | 24.8 °C[1] |

| Solubility | Limited solubility in water |

Factors Influencing Stability

The stability of this compound is a function of several interconnected factors. The following diagram illustrates these relationships.

References

An In-depth Technical Guide to the Hazards and Safety Precautions for 2-Iodo-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hazards and necessary safety precautions for handling 2-Iodo-2-methylbutane (tert-amyl iodide). The information is intended to support safe laboratory practices and risk mitigation in research and development settings.

Summary of Hazards

This compound is classified as a hazardous substance. The primary route of acute toxicity is ingestion. It is also a flammable liquid and may cause irritation upon contact with the skin and eyes.[1][2]

Globally Harmonized System (GHS) Classification

The GHS classification for this compound is as follows:

The following diagram illustrates the GHS hazard communication for this substance.

Caption: GHS Pictogram, Signal Word, and Hazard Statements for this compound.

Quantitative Data

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C5H11I |

| Molecular Weight | 198.05 g/mol |

| CAS Number | 594-38-7 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 124.5 - 126.2 °C at 760 mmHg |

| Melting Point | -85.6 °C (estimate) |

| Density | 1.4937 - 1.524 g/cm³ at 20-25 °C |

| Flash Point | 24.8 °C |

| Refractive Index | 1.498 |

| Vapor Pressure | 14.2 mmHg at 25°C |

| Water Solubility | Limited solubility |

Toxicity Data

| Route | Species | Value |

| Oral | Rat | LD50 = 1424 mg/kg |

Source:[8] Disclaimer: This data is for a constitutional isomer and should be used for general guidance only, not as a direct substitute for the toxicological data of this compound.

Flammability Data

| Parameter | Value |

| Flash Point | 24.8 °C |

| Lower Explosion Limit | No data available |

| Upper Explosion Limit | No data available |

Occupational Exposure Limits

There are no established occupational exposure limits (e.g., PEL, TLV, TWA) for this compound from major regulatory bodies such as OSHA, NIOSH, or ACGIH.[9]

Experimental Protocols and Safety Precautions

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The following workflow outlines the selection of PPE.

Caption: Personal Protective Equipment (PPE) selection workflow for handling this compound.

Handling and Storage

-

Handling:

-

Use in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid contact with skin and eyes.

-

Do not breathe vapors or mists.

-

Keep away from heat, sparks, and open flames.[10]

-

Ground and bond containers and receiving equipment to prevent static discharge.

-

Use non-sparking tools.

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke when using this product.[1]

-

-

Storage:

Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures immediately.

Caption: Emergency response workflow for a this compound spill.

First Aid Measures

-

Ingestion: If swallowed, call a poison center or doctor immediately. Rinse mouth. Do NOT induce vomiting.[12]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical attention.[11]

-

Skin Contact: Remove contaminated clothing immediately. Rinse skin with plenty of water. If skin irritation occurs, get medical advice.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[11]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[11]

-

Specific Hazards: The substance is flammable. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[11] Containers may explode when heated.[11]

-

Hazardous Combustion Products: Combustion may produce carbon monoxide, carbon dioxide, and hydrogen iodide.[11]

Disposal Considerations

-

Dispose of this compound and its containers in accordance with local, state, and federal regulations.

-

This material should be treated as hazardous waste.

-

Do not dispose of it down the drain or in regular trash.

-

Collect waste in a properly labeled, sealed, and chemically resistant container.[13] Halogenated organic waste should be segregated from non-halogenated waste streams.[13]

This technical guide is intended to provide essential safety information for trained professionals. Always consult the most recent Safety Data Sheet (SDS) for this compound and your institution's specific safety protocols before handling this chemical.

References

- 1. guidechem.com [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C5H11I | CID 11665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound CAS#: 594-38-7 [m.chemicalbook.com]

- 7. aksci.com [aksci.com]

- 8. chembk.com [chembk.com]

- 9. echemi.com [echemi.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

- 12. play.psych.mun.ca [play.psych.mun.ca]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Discovery and History of tert-Amyl Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of tert-amyl iodide (2-iodo-2-methylbutane), a significant tertiary alkyl halide. While a definitive first synthesis remains historically ambiguous, this document traces its likely origins to the burgeoning field of organic chemistry in the mid-19th century, a period marked by the foundational work of chemists like Charles Adolphe Wurtz and Alexander Butlerov. This guide details the physicochemical properties, spectroscopic data, and established synthetic methodologies for tert-amyl iodide, presenting quantitative information in accessible tabular formats. Detailed experimental protocols for its preparation are provided, along with visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of its chemical context.

Introduction

tert-Amyl iodide, systematically named this compound, is a tertiary alkyl iodide with the chemical formula C₅H₁₁I. Its molecular structure, featuring an iodine atom bonded to a tertiary carbon, imparts distinct chemical reactivity, making it a subject of interest in the study of nucleophilic substitution and elimination reactions. While not as commonly employed as other alkylating agents in contemporary drug development, its historical context and chemical properties provide valuable insights into the fundamental principles of organic chemistry. This guide aims to be a thorough resource for researchers and professionals, offering a detailed exploration of the compound's history, properties, and synthesis.

Historical Context and Discovery

A singular, documented "discovery" of tert-amyl iodide by a specific individual is not readily apparent in the historical chemical literature. Its emergence is more likely intertwined with the broader exploration of alkyl halides and the development of structural theory in the mid-19th century.

The work of French chemist Charles Adolphe Wurtz on the synthesis of hydrocarbons from alkyl iodides and sodium, known as the Wurtz reaction (1855), demonstrates that alkyl iodides, including those of the amyl series, were known and utilized as reactants during this period.[1][2] Concurrently, the pioneering research of Russian chemist Alexander Butlerov in the 1860s on the synthesis of tertiary alcohols and their derivatives laid the crucial theoretical and practical groundwork for the preparation of compounds like tert-amyl iodide.[3][4]

A significant, albeit incidental, historical marker is the 1877 discovery of the Friedel-Crafts reaction . Charles Friedel and James Crafts were attempting to prepare amyl iodide from amyl chloride, aluminum, and iodine in benzene. Instead of the expected amyl iodide, they serendipitously observed the formation of amylbenzene, leading to the discovery of one of organic chemistry's most important carbon-carbon bond-forming reactions. This event underscores that the synthesis and reactivity of amyl halides, including the isomers of amyl iodide, were active areas of investigation.

While a primary publication detailing the first intentional synthesis of tert-amyl iodide is yet to be definitively identified, it is highly probable that it was first prepared in the 1860s or 1870s through the reaction of tert-amyl alcohol with a source of iodine, a logical extension of the synthetic methodologies being developed at the time.

Physicochemical Properties

A compilation of the key physical and chemical properties of tert-amyl iodide is presented in Table 1. These properties are essential for its handling, purification, and use in chemical reactions.

Table 1: Physicochemical Properties of tert-Amyl Iodide

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁I | [5] |

| Molecular Weight | 198.05 g/mol | |

| CAS Number | 594-38-7 | [5] |

| Appearance | Colorless liquid | |

| Density | 1.4867 g/mL | |

| Boiling Point | 154.22 °C (estimate) | |

| Melting Point | -85.6 °C (estimate) | |

| Refractive Index (n²⁰/D) | 1.4955 |

Spectroscopic Data

The structural elucidation of tert-amyl iodide is confirmed through various spectroscopic techniques. The key data are summarized below.

¹H NMR Spectroscopy

The ¹H NMR spectrum of tert-amyl iodide is relatively simple due to the molecule's symmetry.

Table 2: ¹H NMR Chemical Shifts for tert-Amyl Iodide

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (next to I) | ~1.95 | Singlet | 6H |

| -CH₂- | ~1.85 | Quartet | 2H |

| -CH₃ (terminal) | ~1.05 | Triplet | 3H |

Note: Specific chemical shifts can vary slightly depending on the solvent used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 3: ¹³C NMR Chemical Shifts for tert-Amyl Iodide

| Carbon | Chemical Shift (δ, ppm) |

| C-I (quaternary) | ~40 |

| -CH₂- | ~38 |

| -CH₃ (next to I) | ~32 |

| -CH₃ (terminal) | ~11 |

Note: Specific chemical shifts can vary slightly depending on the solvent used.

Infrared (IR) Spectroscopy

The IR spectrum of tert-amyl iodide displays characteristic absorption bands for C-H and C-I bonds.

Table 4: Key IR Absorption Frequencies for tert-Amyl Iodide

| Bond | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (sp³) | 2975 - 2845 | Strong |

| C-H bend | 1470 - 1365 | Medium |

| C-I stretch | 600 - 500 | Medium-Strong |

Mass Spectrometry

The mass spectrum of tert-amyl iodide shows a molecular ion peak and characteristic fragmentation patterns.

Table 5: Major Fragments in the Mass Spectrum of tert-Amyl Iodide

| m/z | Fragment |

| 198 | [C₅H₁₁I]⁺ (Molecular Ion) |

| 71 | [C₅H₁₁]⁺ |

| 127 | [I]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

Two primary methods for the synthesis of tert-amyl iodide are detailed below: the reaction of tert-amyl alcohol with hydrogen iodide (generated in situ) and the Markovnikov addition of hydrogen iodide to 2-methyl-2-butene (B146552).

Synthesis from tert-Amyl Alcohol

This is a classic and reliable method for preparing tertiary alkyl iodides. The reaction proceeds via an Sₙ1 mechanism.

Reaction:

(CH₃)₂C(OH)CH₂CH₃ + HI → (CH₃)₂C(I)CH₂CH₃ + H₂O

Experimental Protocol:

-

Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a dropping funnel.

-

Reactant Charging: To the flask, add 88.15 g (1.0 mol) of tert-amyl alcohol.

-

Reagent Preparation (in situ HI): In a separate beaker, dissolve 166.0 g (1.0 mol) of potassium iodide in a minimal amount of water. Slowly and with cooling, add 98.08 g (1.0 mol) of concentrated (98%) sulfuric acid. Caution: This is an exothermic reaction and should be performed in an ice bath.

-

Reaction: Slowly add the prepared hydriodic acid solution to the tert-amyl alcohol in the dropping funnel with stirring.

-

Heating: After the addition is complete, gently heat the reaction mixture to reflux for 2-3 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel. The lower aqueous layer is discarded.

-

Wash the organic layer sequentially with:

-

10% aqueous sodium bisulfite solution (to remove any free iodine).

-

Saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid).

-

Water.

-

Brine.

-

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: Filter the drying agent and purify the crude tert-amyl iodide by fractional distillation. Collect the fraction boiling at approximately 154 °C.

Logical Workflow for Synthesis from tert-Amyl Alcohol:

References

- 1. guidechem.com [guidechem.com]

- 2. Markovnikov addition of HI to 2-methyl-2-butene involves : | Filo [askfilo.com]

- 3. Justus Liebigs Annalen der Chemie – Wikipedia [de.wikipedia.org]

- 4. tert-Butyl iodide (CAS 558-17-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. baranlab.org [baranlab.org]

Executive Summary

While 2-iodo-2-methylbutane is a readily available synthetic reagent in organic chemistry, a comprehensive review of scientific literature reveals no evidence of its natural occurrence. However, the quest for this specific molecule opens the door to a diverse and fascinating world of naturally occurring organoiodine compounds, which are biosynthesized by a variety of terrestrial and, most notably, marine organisms. These compounds exhibit a wide range of structural complexities and biological activities. This technical guide provides an in-depth exploration of these naturally occurring iodinated molecules, with a focus on their sources, biosynthesis, quantitative data, and the experimental methodologies employed for their isolation and characterization.

Introduction: The Absence of Natural this compound

This compound, also known as tert-amyl iodide, is a simple alkyl halide. Its utility in synthetic chemistry is well-established, but it is not recognized as a natural product. The biosynthesis of such a simple, sterically hindered tertiary iodide is not a known biological process. Nature's halogenation strategies, primarily enzymatic, tend to target specific, often electron-rich, positions on more complex molecular scaffolds.

In contrast, the broader class of organoiodine compounds is well-represented in nature, with over 182 distinct compounds identified from various biogenic sources. These natural products are predominantly found in marine organisms, such as algae, sponges, and corals, where they are thought to play roles in chemical defense and signaling.

Diversity and Occurrence of Natural Organoiodine Compounds

The structural diversity of naturally occurring organoiodine compounds is vast, ranging from simple volatile molecules to complex terpenes and alkaloids. Marine algae, particularly red algae of the genus Laurencia, are prolific producers of halogenated, including iodinated, metabolites. Brown algae are also known to accumulate significant quantities of iodine, which is incorporated into various organic molecules.

One of the most well-studied groups of organoiodine compounds are the thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are essential for metabolism and development in vertebrates. These are derivatives of the amino acid tyrosine.

Quantitative Data on Iodine Content in Marine Algae

The iodine content in marine algae can vary significantly between species. The following table summarizes the total iodine content in several species of seaweed, providing an indication of their potential as sources for organoiodine compounds.

| Algal Species | Phylum | Common Name | Average Iodine Content (mg/kg dry weight) |

| Porphyra sp. | Rhodophyta | Nori | 36.9 |

| Undaria pinnatifida | Phaeophyceae | Wakame | 139.7 |

| Laminaria sp. | Phaeophyceae | Kombu | 2523.3 |

| Codium intertextum | Chlorophyta | - | 300 |

| Anadyomene stellata | Chlorophyta | - | 160 |

| Bryopsis plumosa | Chlorophyta | - | 200 |

Note: The data presented is for total iodine content, which includes both inorganic iodide and organically bound iodine.

Biosynthesis of Organoiodine Compounds

The incorporation of iodine into organic molecules is an enzymatically controlled process. In marine organisms, this is often catalyzed by a class of enzymes known as haloperoxidases.

Vanadium Haloperoxidases in Marine Algae

Vanadium-dependent haloperoxidases (V-HPOs) are abundant in marine algae and are key to the biosynthesis of many halogenated natural products. These enzymes utilize hydrogen peroxide to oxidize inorganic iodide (I⁻) to a more electrophilic iodine species (e.g., hypoiodous acid, HOI), which can then react with an organic substrate. The vanadium center acts as a Lewis acid, activating the peroxide for the halide attack.

The following diagram illustrates the general catalytic cycle of a vanadium-dependent haloperoxidase.

Biosynthesis of Thyroid Hormones

In vertebrates, the synthesis of thyroid hormones occurs in the thyroid gland and involves the iodination of tyrosine residues on a protein called thyroglobulin. The process is catalyzed by the enzyme thyroperoxidase.

The key steps are:

-

Iodide uptake: Follicular cells in the thyroid take up iodide from the blood.

-

Oxidation: Thyroperoxidase oxidizes iodide to an active iodine species.

-

Iodination: The active iodine is attached to tyrosine residues on thyroglobulin, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT).

-

Coupling: Thyroperoxidase then catalyzes the coupling of these iodinated tyrosine residues to form T4 (from two DIT molecules) and T3 (from one MIT and one DIT molecule).

The following diagram outlines this biosynthetic pathway.

Experimental Protocols

The isolation and characterization of novel organoiodine compounds from natural sources is a multi-step process that requires a combination of extraction, chromatography, and spectroscopy techniques.

General Workflow for Isolation and Characterization

The following diagram provides a generalized workflow for the discovery of novel organoiodine compounds from marine algae.

Detailed Methodologies

1. Sample Collection and Extraction:

-

Fresh marine algae (e.g., Laurencia alfredensis) are collected and cleaned of epiphytes.

-

The material is then typically extracted sequentially with solvents of increasing polarity, such

Methodological & Application

Application Notes and Protocols: 2-Iodo-2-methylbutane as an Alkylating Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-2-methylbutane, also known as tert-amyl iodide, is a versatile tertiary alkylating agent utilized in a variety of organic transformations. Its structure, featuring a sterically hindered carbon center bonded to a good leaving group (iodine), facilitates the formation of a stable tertiary carbocation. This property makes it a suitable substrate for SN1-type reactions and Friedel-Crafts alkylations. However, its tertiary nature also predisposes it to E2 elimination reactions in the presence of strong, bulky bases. These application notes provide detailed protocols for key synthetic applications of this compound, including quantitative data and mechanistic diagrams to guide researchers in its effective use.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁I | [1] |

| Molecular Weight | 198.05 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 126.2 °C at 760 mmHg | [1] |

| Density | 1.524 g/cm³ | [1] |

| CAS Number | 594-38-7 | [1] |

Key Applications & Experimental Protocols

Friedel-Crafts Alkylation of Aromatic Compounds

This compound is an effective alkylating agent for aromatic systems in the presence of a Lewis acid catalyst, proceeding via an electrophilic aromatic substitution mechanism. The reaction involves the in-situ generation of a tert-amyl carbocation, which then attacks the electron-rich aromatic ring.

Reaction Scheme:

This protocol details the Friedel-Crafts alkylation of benzene (B151609) using a precursor to this compound that generates the same reactive tert-amyl carbocation intermediate.

Materials:

-

Benzene

-

tert-Amyl alcohol (precursor to the tert-amyl carbocation)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Ferric Chloride (FeCl₃)

-

Ice

-

Water

-

Anhydrous Calcium Chloride

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 6.53 mol of benzene, 0.15 mol of AlCl₃, and 0.38 mol of FeCl₃.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add 1 mol of tert-amyl alcohol dropwise over 1 hour, maintaining the temperature between 0-5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 6 hours.

-

Quench the reaction by slowly adding the reaction mixture to a mixture of ice and water.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer with anhydrous calcium chloride.

-

Remove the excess benzene by distillation.

-

The final product, tert-amylbenzene, is obtained by vacuum distillation.

Quantitative Data:

| Parameter | Value |

| Reactant Ratio (Benzene:tert-Amyl Alcohol) | 6.53 : 1 |

| Catalyst | AlCl₃ and FeCl₃ |

| Temperature | 0-5 °C |

| Reaction Time | 6 hours |

| Yield | ~99% |

Diagram of the Experimental Workflow:

Caption: Workflow for the Friedel-Crafts alkylation of benzene.

Nucleophilic Substitution and Elimination Reactions

The reaction of this compound with nucleophiles can proceed via two competing pathways: SN1 substitution and E2 elimination. The predominant pathway is highly dependent on the nature of the nucleophile (strength and steric bulk) and the reaction conditions (temperature and solvent).

Diagram of Competing Pathways:

Caption: Competing SN1 and E2 pathways for this compound.

With a weak base/nucleophile like hydroxide (B78521) in an aqueous solution, this compound undergoes an SN1 reaction to form the corresponding tertiary alcohol.

Reaction Scheme:

Materials:

-

This compound

-

Aqueous Sodium Hydroxide (NaOH) solution

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., acetone).

-

Add an aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

-

After the reaction is complete, add diethyl ether to the mixture and transfer to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain 2-methyl-2-butanol.[2]

Quantitative Data (Representative):

| Parameter | Value |

| Nucleophile | NaOH (aq) |

| Temperature | Room Temperature |

| Major Product | 2-Methyl-2-butanol |

| Expected Yield | High (SN1 is favored) |

In the presence of a strong, bulky base such as sodium ethoxide, this compound primarily undergoes an E2 elimination to yield a mixture of alkenes. The Zaitsev product (more substituted alkene) is generally the major product.

Reaction Scheme:

Materials:

-

This compound

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (B145695)

-

Pentane

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol.

-

Add this compound to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction by GC-MS.

-

After completion, cool the mixture to room temperature and add pentane.

-

Wash the mixture with water to remove ethanol and sodium salts.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

The product mixture of 2-methyl-2-butene (B146552) and 2-methyl-1-butene (B49056) can be isolated by careful distillation.

Quantitative Data (Representative):

| Parameter | Value |

| Base | Sodium Ethoxide |

| Temperature | Reflux in Ethanol |

| Major Product | 2-Methyl-2-butene |

| Minor Product | 2-Methyl-1-butene |

| Expected Product Ratio | Zaitsev product is favored |

Diagram of the E2 Elimination Mechanism:

Caption: Concerted mechanism of E2 elimination of this compound.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[1] It is harmful if swallowed and can cause skin irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of fire, use carbon dioxide, dry chemical powder, or foam.

Conclusion

This compound serves as a valuable precursor for the tert-amyl carbocation, enabling its application in Friedel-Crafts alkylations to form carbon-carbon bonds with aromatic systems. Its reactivity with nucleophiles is a classic example of the competition between SN1 and E2 pathways, which can be manipulated by the choice of reagents and reaction conditions to favor either substitution or elimination products. The protocols provided herein offer a practical guide for the synthetic utilization of this important alkylating agent.

References

Application Notes and Protocols: SN1 Reaction Mechanism of 2-Iodo-2-methylbutane with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The unimolecular nucleophilic substitution (SN1) reaction is a fundamental pathway in organic chemistry, crucial for the synthesis of a wide array of compounds, including active pharmaceutical ingredients. This document provides a detailed examination of the SN1 reaction mechanism of 2-iodo-2-methylbutane, a model tertiary alkyl halide. Understanding the kinetics, stereochemistry, and influencing factors of this reaction is essential for predicting reaction outcomes and optimizing synthetic routes.

This compound readily undergoes SN1 reactions due to the stability of the tertiary carbocation intermediate formed upon the departure of the iodide leaving group. The rate of this reaction is characteristically independent of the concentration of the nucleophile, a key feature of the SN1 mechanism.[1] This document will delve into the mechanistic details, provide quantitative data on relative reaction rates, and offer detailed experimental protocols for studying this reaction.

SN1 Reaction Mechanism

The SN1 reaction of this compound proceeds in a stepwise manner:

-

Formation of a Carbocation (Rate-Determining Step): The carbon-iodine bond in this compound is polarized, and in a polar protic solvent, this bond breaks heterolytically. The highly stable tertiary carbocation and the iodide anion are formed. This is the slowest step in the reaction and therefore dictates the overall reaction rate.

-

Nucleophilic Attack: The planar carbocation intermediate is then rapidly attacked by a nucleophile. Due to the planar nature of the carbocation, the nucleophile can attack from either face, leading to a mixture of stereoisomers if the starting material is chiral.

-

Deprotonation (if applicable): If the nucleophile is neutral (e.g., water or an alcohol), a final deprotonation step occurs to yield the neutral product.

Caption: The stepwise mechanism of the SN1 reaction of this compound.

Data Presentation

The rate of an SN1 reaction is primarily influenced by the structure of the alkyl halide, the nature of the leaving group, and the polarity of the solvent. The concentration of the nucleophile does not affect the reaction rate.[1]

Table 1: Relative Rates of Solvolysis of Tertiary Alkyl Halides

This table illustrates the effect of the leaving group on the rate of solvolysis of 2-halo-2-methylbutanes in a given solvent. The rates are relative to the chloro derivative.

| Alkyl Halide | Leaving Group | Relative Rate |

| 2-Chloro-2-methylbutane | Cl⁻ | 1 |

| 2-Bromo-2-methylbutane | Br⁻ | ~50 |

| This compound | I⁻ | ~100 |

Note: These are approximate relative rates based on the general principles of leaving group ability in SN1 reactions.

Table 2: Effect of Solvent Polarity on SN1 Reaction Rate

This table shows the qualitative effect of solvent polarity on the rate of solvolysis of a tertiary alkyl halide like this compound.

| Solvent | Solvent Type | Dielectric Constant (approx.) | Relative Rate |

| 100% Ethanol (B145695) | Polar Protic | 24.5 | Slow |

| 50% Aqueous Ethanol | Polar Protic | ~50 | Moderate |

| Water | Polar Protic | 80.1 | Fast |

Note: The rate of solvolysis of t-butyl bromide is found to be significantly faster in 50% aqueous ethanol than in ethanol alone, illustrating the pronounced effect of solvent polarity.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Methyl-2-butanol (B152257)

This protocol describes the synthesis of the starting material for kinetic studies.

Materials:

-

2-methyl-2-butanol (tert-amyl alcohol)

-

Concentrated hydriodic acid (HI)

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous sodium sulfate

-

Separatory funnel

-

Round-bottom flask

-

Distillation apparatus

-

Ice bath

Procedure:

-

In a round-bottom flask, cool 2-methyl-2-butanol in an ice bath.

-

Slowly add an equimolar amount of cold, concentrated hydriodic acid with gentle swirling.

-

Allow the mixture to react for 1-2 hours, occasionally swirling. The reaction mixture will separate into two layers.

-

Transfer the mixture to a separatory funnel and discard the lower aqueous layer.

-

Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Decant the dried liquid into a clean, dry round-bottom flask and purify by distillation. Collect the fraction boiling around 147-148 °C.

Caption: Workflow for the synthesis of this compound.

Protocol 2: Monitoring the Kinetics of Solvolysis of this compound by Titration

This protocol allows for the determination of the rate constant of the solvolysis of this compound in a given solvent system (e.g., aqueous ethanol). The reaction produces hydriodic acid (HI), which can be titrated with a standardized solution of sodium hydroxide (B78521).

Materials:

-

This compound

-

Ethanol

-

Deionized water

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.02 M)

-

Phenolphthalein (B1677637) indicator

-

Erlenmeyer flasks

-

Burette

-

Pipettes

-

Stopwatch

-

Constant temperature water bath

Procedure:

-

Solvent Preparation: Prepare the desired solvent mixture (e.g., 80% ethanol in water by volume) in a volumetric flask.

-

Reaction Setup: In an Erlenmeyer flask, pipette a known volume of the solvent mixture and add a few drops of phenolphthalein indicator. Place the flask in a constant temperature water bath to equilibrate.

-